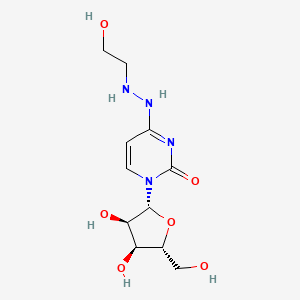![molecular formula C22H28O3S B14341088 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid CAS No. 106181-16-2](/img/structure/B14341088.png)
6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid: is an organic compound that belongs to the thiophene series of compounds It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid can be achieved through several methods. One common approach involves the condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Other methods include the Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid can undergo various types of chemical reactions, including:
Nucleophilic Reactions: These reactions involve the attack of a nucleophile on the thiophene ring, leading to substitution reactions.
Electrophilic Reactions: Electrophiles can react with the thiophene ring, resulting in electrophilic substitution reactions.
Radical Reactions: Radical reactions can also occur, leading to substitution on the thiophene ring.
Common Reagents and Conditions: Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction and various catalysts for nucleophilic and electrophilic reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of aminothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biology, this compound has been studied for its potential biological activities. Thiophene derivatives, including this compound, have shown promise as biologically active compounds with various effects.
Medicine: In medicine, thiophene-based compounds are being explored for their potential therapeutic applications. They have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In industry, thiophene derivatives are used as corrosion inhibitors to protect metal surfaces from corrosion. They are also used in the development of organic semiconductors for electronic devices such as transistors and diodes.
Wirkmechanismus
The mechanism of action of 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system allows the compound to interact with various biological molecules, potentially leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
6-(Thiophen-2-yl)hexanoic acid: This compound is similar in structure but lacks the phenylhexanoyl group.
6,6’-Thiophene-2,5-diyl-bis-hexanoic acid: This compound has a similar thiophene ring system but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness: 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid is unique due to the presence of the phenylhexanoyl group, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
106181-16-2 |
|---|---|
Molekularformel |
C22H28O3S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
6-[5-(6-phenylhexanoyl)thiophen-2-yl]hexanoic acid |
InChI |
InChI=1S/C22H28O3S/c23-20(14-8-2-6-12-18-10-4-1-5-11-18)21-17-16-19(26-21)13-7-3-9-15-22(24)25/h1,4-5,10-11,16-17H,2-3,6-9,12-15H2,(H,24,25) |
InChI-Schlüssel |
ATCZOTBMKKMABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCC(=O)C2=CC=C(S2)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
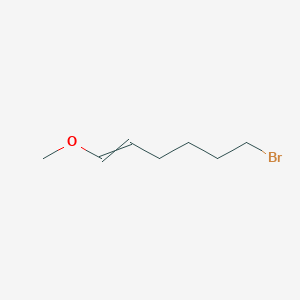
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
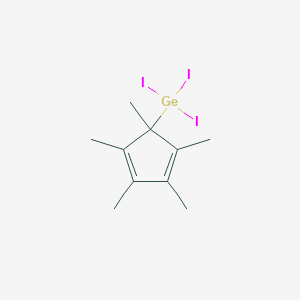
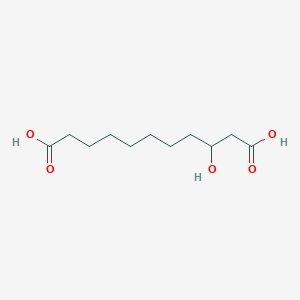
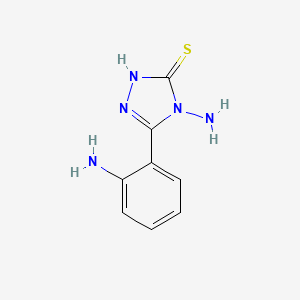
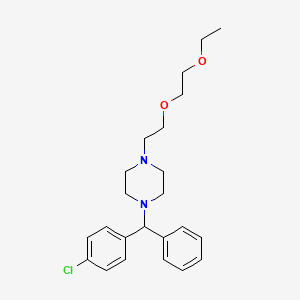
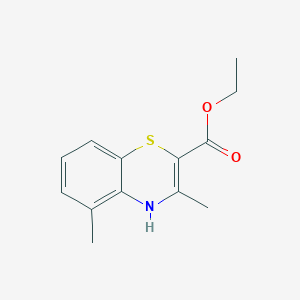

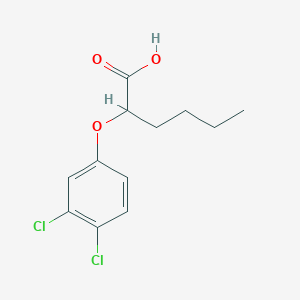
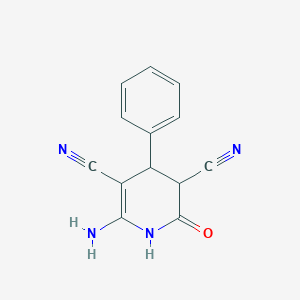
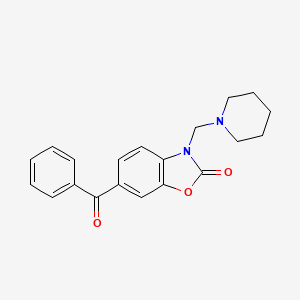
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
